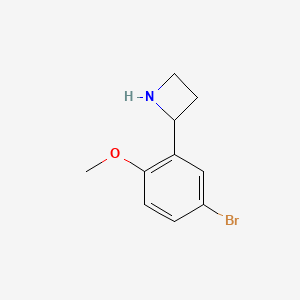
2-(5-Bromo-2-methoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the bromination of 2-methoxyphenol followed by the formation of the azetidine ring. The synthesis of 5-bromo-2-methoxyphenol can be achieved by acetylation protection of the phenolic hydroxyl group using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder, and finally deacetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: Azetidines are known for their biological activity and are used as building blocks in the synthesis of pharmaceuticals. The presence of the bromine and methoxy groups can enhance the compound’s pharmacokinetic properties.
Materials Science: Azetidines can be used in the synthesis of polymers and materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with biological targets such as enzymes and receptors. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)azetidine is unique due to the presence of the bromine and methoxy groups, which can enhance its chemical reactivity and biological activity. The four-membered azetidine ring also imparts unique properties, such as ring strain, that can be exploited in various applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-7(11)6-8(10)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI Key |
ACJWGBRUAIOLST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
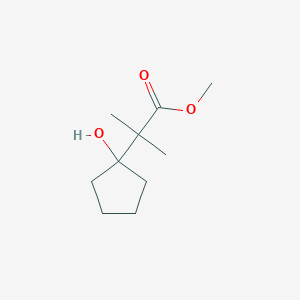
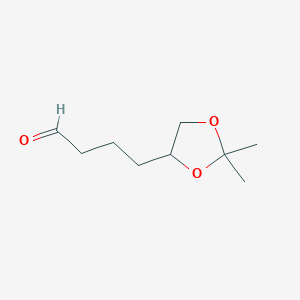
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
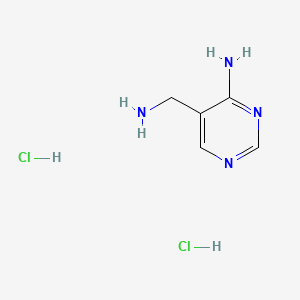

![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
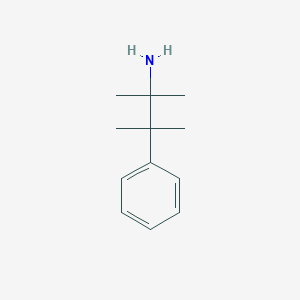
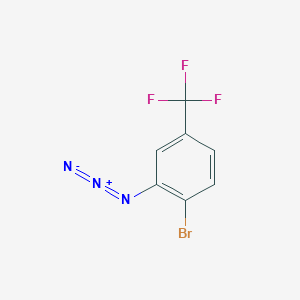
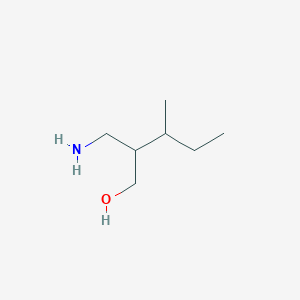
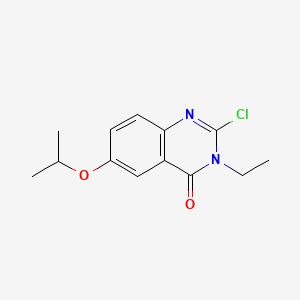
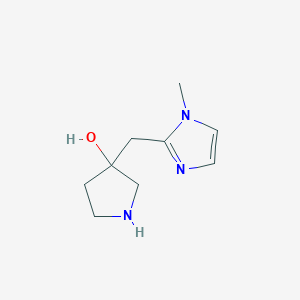
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
